molecular formula C11H9BrN2O3 B1314238 Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate CAS No. 64436-97-1

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B1314238
CAS No.: 64436-97-1
M. Wt: 297.1 g/mol
InChI Key: QHWMKRSMALFJDM-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It belongs to the class of compounds known as 1,5-naphthyridines, which are heterocycles that exhibit significant importance in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,5-naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains a bromine atom at the 7th position, an ethyl ester group at the 3rd position, and a carbonyl group at the 4th position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound that has been a subject of interest in various scientific research applications, particularly in the field of organic chemistry and pharmaceuticals. One of the primary areas of study involves its synthesis and modification for various applications.

  • Synthesis Techniques

    A study by Leyva-Ramos, Leyva, Cardoso-Ortiz, and Hernández-López (2017) demonstrated a microwave-assisted synthesis method for ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which is closely related to the compound . This synthesis process is significant due to its efficiency and reduced reaction time, highlighting the importance of such compounds in chemical research (Leyva-Ramos et al., 2017).

  • Chemical Modifications and Derivatives

    Another aspect of the research involves the creation of various derivatives and modifications of the compound. For instance, Plisson and Chenault (2001) explored the conversion of a related compound, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines. Such studies are crucial for understanding the chemical versatility and potential applications of these compounds (Plisson & Chenault, 2001).

Potential Applications in Antibacterial Research

The compound and its derivatives have shown potential in the development of antibacterial agents.

  • Antibacterial Activity

    Research by Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) on closely related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, revealed significant antibacterial properties. These findings suggest potential applications of this compound in the development of new antibacterial agents (Egawa et al., 1984).

  • Synthesis of Antibacterial Compounds

    Sanchez and Gogliotti (1993) reported the synthesis of a series of 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids, which have been evaluated for their antibacterial activity. These compounds were synthesized using key intermediates that are structurally related to this compound, indicating the relevance of this compound in the synthesis of potential antibacterial agents (Sanchez & Gogliotti, 1993).

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-8-3-6(12)4-14-9(8)10(7)15/h3-5H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWMKRSMALFJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541367
Record name Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64436-97-1
Record name Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a RBF fitted with a reflux condenser a mixture of diethyl 2-((5-bromopyridin-3-ylamino)methylene)malonate (1 g, 3 mmol) and 1-phenoxybenzene (10 mL, 63 mmol) was heated to reflux for 1 h. The reaction mixture was allowed to cool to RT and CH3CN was added. The resulting solids were filtered and dried to provide the desired product as a light brown solid.
Name
diethyl 2-((5-bromopyridin-3-ylamino)methylene)malonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

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